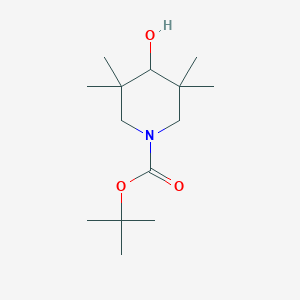

Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-12(2,3)18-11(17)15-8-13(4,5)10(16)14(6,7)9-15/h10,16H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHRWXAOBRGJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(C1O)(C)C)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-3,3,5,5-tetramethylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-hydroxy-3,3,5,5-tetramethylpiperidine+tert-butyl chloroformate→tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate+HCl

Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of solvents to facilitate the reaction and purification steps.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro experiments demonstrated that this compound can enhance the viability of astrocytes exposed to amyloid-beta (Aβ) peptides, which are known to induce cytotoxicity in neuronal cells. Specifically, it was observed that the compound significantly improved cell viability from 43.78% to 62.98% when co-administered with Aβ1-42 peptide, suggesting a protective mechanism against oxidative stress and inflammation mediated by tumor necrosis factor-alpha (TNF-α) reduction .

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. It acts by scavenging free radicals and reducing oxidative stress in biological systems. This property is particularly relevant in the development of therapies aimed at mitigating oxidative damage associated with various diseases, including cardiovascular disorders and neurodegenerative conditions.

Material Science

UV Stabilizers

this compound is utilized as a UV stabilizer in polymers. Its ability to absorb ultraviolet radiation makes it valuable in enhancing the longevity and durability of materials exposed to sunlight. This application is particularly important in the production of polyolefins such as polyethylene and polypropylene films, where protection against photodegradation is crucial for maintaining material integrity over time .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study conducted on astrocyte cultures treated with Aβ1-42 revealed that this compound not only improved cell viability but also reduced markers of oxidative stress. The results indicated a potential for this compound as a therapeutic agent aimed at slowing the progression of Alzheimer's disease through multi-target mechanisms .

Case Study 2: Application in Polymer Chemistry

In polymer formulations, the incorporation of this compound has shown significant improvements in UV stability. Test samples containing this compound exhibited lower degradation rates under UV exposure compared to control samples without it. This finding underscores its utility in extending the lifespan of plastic products used in outdoor applications .

Summary Table of Applications

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the context of its use. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely based on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Comparison with Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (Compound 3b)

Structural Features :

- Target Compound : Piperidine ring with 3,3,5,5-tetramethyl, 4-hydroxy, and Boc groups.

- Compound 3b : Piperidine substituted with a 4-methylpentyl chain at position 4 and a Boc group .

Synthesis :

Both compounds employ di-tert-butyl carbonate for Boc protection under basic conditions (e.g., Et₃N in dioxane/water) . However, the target compound requires additional steps to introduce tetramethyl and hydroxyl substituents, likely involving alkylation or oxidation reactions.

Properties :

- Hydrogen Bonding : The hydroxyl group in the target compound enables hydrogen bonding, absent in 3b.

Data Table :

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|

| Target Compound | 3,3,5,5-tetramethyl, 4-OH, Boc | ~285.4 (estimated) | High steric hindrance, hydrogen bonding |

| Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate | 4-methylpentyl, Boc | 283.4 (calculated) | Lipophilic, no hydrogen-bonding donors |

Comparison with Iodinated Phenolic Derivatives ()

Compounds such as O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-β-hydroxy-L-tyrosine and 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid feature multiple iodine atoms and hydroxyl groups .

Structural Contrasts :

- Substituents : Iodine atoms in these compounds add substantial molecular weight (~500–700 g/mol) and lipophilicity, contrasting with the target compound’s methyl and hydroxyl groups.

- Functionality: The phenolic hydroxyl groups in iodinated compounds are more acidic (pKa ~10) than the aliphatic hydroxyl group in the target compound (pKa ~15–16).

Applications :

Iodinated derivatives are often used as radiocontrast agents, whereas the target compound’s Boc-protected amine suggests utility in peptide synthesis or as a catalyst.

Functional Group Analysis Against Polyketides and Sulfonates

Polyketides from Peperomia dindygulensis ()

Polyketides like 2Z-(heptadec-12-enyl)-4-hydroxy-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one share hydroxyl and cyclic ketone groups but lack the Boc-protected amine . Their biological activity (e.g., anti-angiogenic effects) arises from extended alkyl chains and conjugated systems, unlike the target compound’s rigid piperidine core.

Biological Activity

Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate, often referred to as M4, is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of M4, focusing on its mechanisms of action, efficacy in various models, and relevant research findings.

Chemical Structure and Properties

M4 is synthesized through the condensation of N-(3-Aminopropyl)-2-pipecoline with BOC-protected 5-amino-2-hydroxybenzoic acid. Its molecular formula is , and it has a molecular weight of approximately 271.37 g/mol. The compound demonstrates a high degree of stability and bioavailability due to its structural characteristics.

M4 exhibits multiple mechanisms that contribute to its biological activity:

- Inhibition of β-secretase : M4 has been shown to inhibit β-secretase 1 with an IC50 value of 15.4 nM, which is crucial in reducing the production of amyloid-beta peptides associated with AD pathology.

- Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor (Ki = 0.17 µM), enhancing cholinergic transmission which is often impaired in AD patients.

- Amyloid Aggregation Inhibition : M4 significantly inhibits amyloid-beta aggregation, achieving up to 85% inhibition at a concentration of 100 µM. This property is essential for preventing the formation of toxic fibrils that contribute to neurodegeneration.

In Vitro Studies

Research conducted using in vitro models has highlighted the protective effects of M4 on astrocytes exposed to amyloid-beta (Aβ) peptides:

- Astrocyte Protection : M4 demonstrated a moderate protective effect against Aβ-induced cell death in astrocytes by reducing levels of tumor necrosis factor-alpha (TNF-α) and free radicals .

- Cell Viability : Experiments indicated that astrocyte viability was significantly improved when treated with M4 compared to untreated controls.

In Vivo Studies

In vivo studies utilizing scopolamine-induced models of Alzheimer's disease further corroborated the efficacy of M4:

- Reduction in Aβ Levels : Treatment with M4 resulted in decreased levels of Aβ1-42 compared to control groups, although it did not achieve statistical significance when compared directly with galantamine treatment .

- Behavioral Improvements : Animals treated with M4 exhibited improved cognitive function as assessed by various behavioral tests designed to evaluate learning and memory.

Case Studies and Research Findings

Several studies have focused on the biological activity of M4:

- Study on Neuroprotection : A study published in Molecules reported that M4 could prevent astrocyte cell death induced by Aβ1-42 and inhibit amyloidogenesis in vivo .

- Comparative Efficacy : When compared with other known treatments such as galantamine, M4 showed comparable effects on reducing β-secretase activity and improving cognitive outcomes.

Summary Table of Biological Activities

| Activity | Measurement | Result |

|---|---|---|

| β-secretase Inhibition | IC50 | 15.4 nM |

| Acetylcholinesterase Inhibition | Ki | 0.17 µM |

| Aβ Aggregation Inhibition | % Inhibition at 100 µM | 85% |

| Astrocyte Viability Improvement | Cell Death Reduction | Significant Improvement |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, the piperidine core can be functionalized using tert-butyl carbamate protection under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine). Reaction efficiency is optimized by controlling temperature (e.g., 0–25°C for selective hydroxy group activation) and using high-purity reagents to minimize side reactions. Column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly employed for purification .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Use PPE: nitrile gloves, lab coat, and safety goggles. Avoid inhalation by working in a fume hood. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Q. What spectroscopic techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry and tert-butyl group integrity.

- HRMS : High-resolution mass spectrometry validates molecular weight.

- FT-IR : Hydroxy (3200–3600 cm) and carbonyl (1690–1750 cm) stretches verify functional groups.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) assesses purity (>95%) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data of this compound be resolved using advanced refinement techniques?

- Methodological Answer : For ambiguous electron density maps (e.g., disordered tert-butyl groups), employ SHELXL’s TWIN and SADI commands to model rotational disorder. Use high-resolution (<1.0 Å) datasets and restraints for bond lengths/angles. Validation tools like PLATON or Olex2’s SQUEEZE can address solvent masking .

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models steric effects of tetramethyl groups on nucleophilic attack.

- QSPR Models : Predict solubility/reactivity using descriptors like logP and topological polar surface area.

- AI-Driven Simulations : COMSOL Multiphysics integrated with ML algorithms optimizes reaction parameters (e.g., solvent choice, temperature) .

Q. How does the steric environment of the tetramethyl groups influence reactivity in catalytic reactions?

- Methodological Answer : The 3,3,5,5-tetramethyl substitution creates a rigid, electron-rich piperidine ring, hindering axial attack in SN2 reactions. Kinetic studies (e.g., competition experiments with less hindered analogs) quantify steric effects. Computational visualization (VMD or PyMOL) highlights steric maps .

Q. What are the best practices for analyzing batch-to-batch variability in synthesis?

- Methodological Answer : Implement factorial design (e.g., 2 factorial experiments) to test variables: catalyst loading, reaction time, and solvent polarity. Statistical tools (ANOVA, JMP) identify critical factors. LC-MS monitors impurity profiles across batches .

Q. How can in silico-predicted off-target interactions of this compound be experimentally validated?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide screens protein databases (e.g., PDB) for binding pockets.

- SPR (Surface Plasmon Resonance) : Quantifies binding affinity to suspected targets (e.g., enzymes).

- Cellular Assays : siRNA knockdown of predicted targets validates functional relevance in cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.